The Core Mechanism of Imisopasem Manganese: A Technical Guide
The Core Mechanism of Imisopasem Manganese: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imisopasem Manganese (formerly known as M40403) is a synthetic, non-peptidyl small molecule that functions as a potent mimetic of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD or SOD2).[1][2] Developed to overcome the therapeutic limitations of the native enzyme, such as poor stability and low bioavailability, Imisopasem Manganese offers a robust and selective mechanism for neutralizing superoxide radicals (O₂•⁻).[3][4] Its primary action is the catalytic dismutation of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), thereby mitigating the deleterious effects of oxidative stress that underpin numerous pathologies, including inflammation, ischemia-reperfusion injury, and toxicity from chemo- and radiotherapy.[5] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Primary Mechanism of Action: Superoxide Dismutation
The fundamental mechanism of Imisopasem Manganese is its ability to mimic the catalytic activity of MnSOD. In conditions of physiological stress, such as inflammation or exposure to toxins, cells produce an excess of reactive oxygen species (ROS). The superoxide anion is a primary ROS, which, if left unchecked, can lead to the formation of more damaging species and trigger harmful downstream signaling cascades.
Imisopasem Manganese catalytically removes superoxide with high efficiency and selectivity. The manganese core of the molecule cycles between oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of two superoxide molecules. The process can be summarized in the following two-step reaction:
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Mn³⁺-complex + O₂•⁻ → Mn²⁺-complex + O₂
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Mn²⁺-complex + O₂•⁻ + 2H⁺ → Mn³⁺-complex + H₂O₂
This catalytic cycle allows a single molecule of Imisopasem Manganese to neutralize a large number of superoxide radicals. A key advantage over native SOD enzymes is that Imisopasem is not deactivated by peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide.
Downstream Cellular and Physiological Effects
By reducing the cellular burden of superoxide, Imisopasem Manganese prevents the activation of multiple pathological signaling pathways.
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Reduction of Inflammation: Superoxide contributes to inflammation by promoting the production of pro-inflammatory cytokines and the expression of adhesion molecules, which facilitates neutrophil infiltration into tissues. Imisopasem Manganese has been shown to inhibit increases in TNF-α and IL-1β levels and reduce neutrophil infiltration (measured by myeloperoxidase levels) in preclinical models.
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Prevention of Apoptosis: Oxidative stress is a potent trigger of programmed cell death (apoptosis). By scavenging superoxide, Imisopasem Manganese protects cellular components like DNA and lipids from oxidative damage, thereby preventing the initiation of apoptotic cascades.
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Protection of Endothelial Function: Superoxide can quench nitric oxide (NO), a critical signaling molecule for vasodilation, leading to endothelial dysfunction. Imisopasem Manganese protects the bioavailability of NO, improving endothelial function.
Quantitative Data Summary
The following tables summarize key quantitative parameters of Imisopasem Manganese from preclinical studies.
Table 1: Physicochemical and Kinetic Properties
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 483 Da | |
| Compared to Native MnSOD | ~30,000 Da |
| Catalytic Rate Constant (k_cat_) | > 2 x 10⁷ M⁻¹s⁻¹ | |
Table 2: Effective Doses in Preclinical Models
| Model | Species | Dosing | Key Findings | Reference(s) |
|---|---|---|---|---|
| 5-FU-Induced Intestinal Mucositis | Mouse | 5-10 mg/kg, i.p. | Attenuated weight loss, diarrhea, and histological damage. | |
| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg, i.v. | Reduced paw edema; inhibited TNF-α and IL-1β increases. | |
| Ischemia-Reperfusion Injury | Rat | 0.1-1 mg/kg | Inhibited increases in MPO, MDA, TNF-α, and IL-1β. |
| Radiation-Induced Oral Mucositis | Hamster | 3-30 mg/kg, i.p. | Reduced severity and duration of mucositis. | |
Experimental Protocols
Detailed methodologies for two key preclinical models are outlined below.
5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice
This model assesses the protective effects of Imisopasem Manganese against chemotherapy-induced gastrointestinal toxicity.
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Animals: Male BALB/c mice, 6-8 weeks of age.
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Materials: 5-Fluorouracil (5-FU), Imisopasem Manganese (M40403), saline vehicle.
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Procedure:
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Acclimation: Animals are acclimated for at least one week prior to the experiment.
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Grouping: Mice are randomized into groups: Control (vehicle only), 5-FU only, and 5-FU + M40403 (at various doses, e.g., 5 mg/kg and 10 mg/kg).
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Induction of Mucositis: Mice in the 5-FU groups receive daily intraperitoneal (i.p.) injections of 5-FU (e.g., 30 mg/kg) for five consecutive days (Day 1 to Day 5).
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Treatment: The 5-FU + M40403 group receives i.p. injections of M40403 shortly before or after the 5-FU administration for the five days.
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Monitoring: Body weight and diarrhea scores are recorded daily.
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Endpoint Analysis (e.g., on Day 8):
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Animals are euthanized.
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Small intestine samples are collected for histological analysis (Hematoxylin and Eosin staining) to measure villus length and assess mucosal damage.
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Tissue samples may be processed for Western blot analysis to measure levels of apoptosis-related proteins (e.g., caspases) or for transmission electron microscopy to observe cellular ultrastructure.
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Blood samples can be collected for analysis of serum cytokine levels (e.g., TNF-α).
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Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of novel compounds.
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Animals: Male Wistar or Sprague-Dawley rats.
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Materials: Lambda-Carrageenan (1% w/v in saline), Imisopasem Manganese (M40403), saline vehicle, plethysmometer or calipers.
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Procedure:
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Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
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Treatment: Animals are pre-treated with M40403 (e.g., 1-10 mg/kg) or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.
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Induction of Edema: Approximately 15-30 minutes after treatment, a sub-plantar injection of 1% carrageenan (typically 100 µL) is administered into the hind paw to induce inflammation.
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Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., every hour for up to 5-6 hours), as this is the period of maximal edema.
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Endpoint Analysis: The increase in paw volume relative to the baseline is calculated as a measure of edema. At the end of the experiment, animals can be euthanized and paw exudate collected to measure levels of inflammatory mediators like TNF-α, IL-1β, and lactate (B86563) dehydrogenase (LDH).
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References
- 1. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
